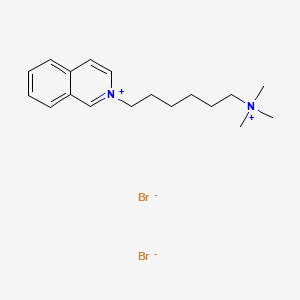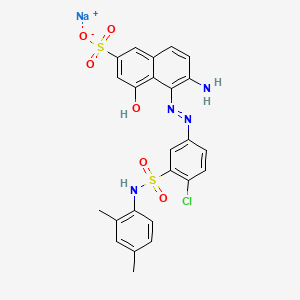
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide is an organic compound with a complex structure.
Vorbereitungsmethoden
The synthesis of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide typically involves the following steps:
Diazotization and Sandmeyer Reaction: This method starts with 1-amino-5-chloroanthraquinone, which undergoes diazotization followed by a Sandmeyer reaction with Cu2Cl2.
Benzoylation: Another approach involves the benzoylation of 1-amino-5-chloroanthraquinone in o-dichlorobenzene using benzoyl chloride.
Analyse Chemischer Reaktionen
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide can be compared with other similar compounds, such as:
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
1-Benzoylamino-5-chloroanthraquinone: Another related compound with distinct properties and uses.
Eigenschaften
CAS-Nummer |
82-14-4 |
|---|---|
Molekularformel |
C21H14ClNO4S |
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
N-(5-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H14ClNO4S/c1-12-8-10-13(11-9-12)28(26,27)23-17-7-3-5-15-19(17)21(25)14-4-2-6-16(22)18(14)20(15)24/h2-11,23H,1H3 |
InChI-Schlüssel |
AEYNFHFXCAPUQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


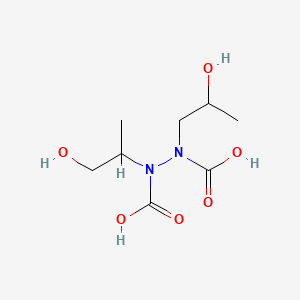
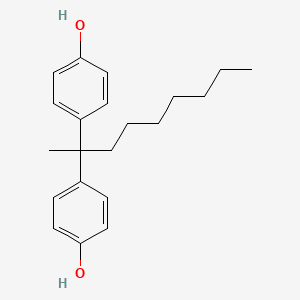
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)
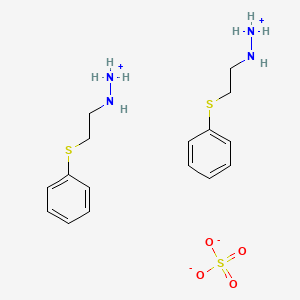
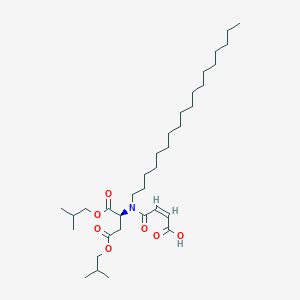
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)

